2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients. The presence of the oxadiazole ring imparts significant biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the efficient production of the compound without the need for protective groups . The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method described above can be scaled up for industrial applications. The use of NaOH–DMSO as a medium is advantageous due to its tolerance towards many functional motifs and the avoidance of conventional heating, which can be detrimental to certain functionalities .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- Ataluren: Used for the treatment of Duchenne muscular dystrophy.
- Azilsartan: Applied for hypertension medication.
- Opicapone: Approved as adjunctive therapy for Parkinson’s disease .
Uniqueness
What sets 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
2680534-06-7 |
---|---|
Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.7 |
Purity |
95 |
Origin of Product |
United States |
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